Methyl 2-bromo-6-(trifluoromethyl)nicotinate
Overview
Description
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is a chemical compound with the empirical formula C8H5BrF3NO2 . It has a molecular weight of 284.03 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-6-(trifluoromethyl)nicotinate” contains a total of 20 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is a solid compound . Its empirical formula is C8H5BrF3NO2, and it has a molecular weight of 284.03 .Scientific Research Applications
Synthesis and Development
Methyl 2-bromo-6-(trifluoromethyl)nicotinate has been utilized in various chemical syntheses. For instance, it plays a role in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This process involves trifluoromethylation using an economical and safe method (Mulder et al., 2013). Additionally, it's used in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with potential antibacterial properties (Bheemanapalli et al., 2008).
Chemical Synthesis Techniques
Various chemical synthesis techniques involving Methyl 2-bromo-6-(trifluoromethyl)nicotinate have been developed. A convenient method to synthesize nicotinate esters from 3-cyanopyridones was devised using this compound (Paine, 1987). Moreover, its use as an intermediate in synthesizing 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones highlights its versatility in organic chemistry (Eichler et al., 1976).
Pharmaceutical Applications
Methyl 2-bromo-6-(trifluoromethyl)nicotinate is significant in pharmaceutical research. It's involved in the preparation of deuterium-labeled nicotinic acid, essential in studying drug metabolism and pharmacokinetics (Clark, 1976). Additionally, compounds synthesized using this chemical have been screened for antibacterial properties against various bacterial strains (Patel & Shaikh, 2010).
Novel Compounds and Reactions
The compound's role in synthesizing new chemical entities is notable. For example, it's used in creating nicotinic acid crown ethers, exploring complexation, and as models in enzyme reactions (Marston, 1985). The Fe(II)/Au(I) relay-catalyzed isomerization of propargylisoxazole to pyridine, forming methyl nicotinates/6-halonicotinates, demonstrates its importance in catalysis research (Galenko et al., 2017).
Safety And Hazards
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .
properties
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBGPINNABOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570173 | |
Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate | |
CAS RN |
144740-56-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144740-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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